Furan-2,5-dione;octadec-1-ene
Overview
Description
Furan-2,5-dione;octadec-1-ene is a copolymer formed from the polymerization of 2,5-furandione and 1-octadecene. This compound is known for its unique properties, including its ability to act as a chelating agent, making it useful in various industrial applications, particularly in the recovery of rare earth elements from mining waste .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-furandione, polymer with 1-octadecene typically involves the copolymerization of 2,5-furandione with 1-octadecene. This process can be carried out through various polymerization techniques, including free radical polymerization and coordination polymerization. The reaction conditions often include the use of initiators or catalysts to facilitate the polymerization process .
Industrial Production Methods: In industrial settings, the production of this polymer may involve melt blending techniques, where the copolymer is blended with other materials to enhance its properties. For example, biodegradable and photodegradable composites can be prepared by melt blending the copolymer with polypropylene, starch, and calcium carbonate .
Chemical Reactions Analysis
Types of Reactions: Furan-2,5-dione;octadec-1-ene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and the presence of solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups .
Scientific Research Applications
Furan-2,5-dione;octadec-1-ene has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent for the recovery of rare earth elements from mining waste.
Biology: The polymer’s biocompatibility makes it suitable for use in various biological applications, such as drug delivery systems and tissue engineering.
Medicine: In medicine, the polymer can be used in the development of biodegradable implants and other medical devices.
Mechanism of Action
The mechanism by which 2,5-furandione, polymer with 1-octadecene exerts its effects involves its ability to chelate metal ions. The polymer’s structure allows it to form stable complexes with metal ions, effectively binding them and facilitating their removal or recovery. This chelating action is particularly useful in the recovery of rare earth elements from acidic extracts of mining waste .
Comparison with Similar Compounds
Poly(maleic anhydride-alt-1-octadecene): This copolymer is similar in structure and properties to 2,5-furandione, polymer with 1-octadecene.
Poly(ethylene glycol)-maleic anhydride copolymer: This copolymer is used in similar applications, particularly in the biomedical field due to its biocompatibility.
Uniqueness: Furan-2,5-dione;octadec-1-ene is unique due to its specific combination of 2,5-furandione and 1-octadecene, which imparts distinct properties such as enhanced metal chelation and biodegradability. These properties make it particularly valuable in applications involving the recovery of rare earth elements and the development of environmentally friendly materials .
Properties
IUPAC Name |
furan-2,5-dione;octadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36.C4H2O3/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-18H2,2H3;1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLIZNSZVKDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C.C1=CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-02-8, 111306-63-9, 69227-14-1 | |
Record name | Maleic anhydride-1-octadecene copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25266-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleic anhydride-1-octadecene alternating copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111306-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69227-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25266-02-8, 69227-14-1 | |
Record name | 2,5-Furandione, polymer with 1-octadecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025266028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Furandione, polymer with 1-octadecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, polymer with 1-octadecene, C20-28-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Furandione, polymer with 1-octadecene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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